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Compound of Interest

Compound Name: Gpx4-IN-4

Cat. No.: B12388179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of
Gpx4-IN-4, a potent and bioavailable covalent inhibitor of Glutathione Peroxidase 4 (GPX4). By
targeting GPX4, Gpx4-IN-4 induces ferroptosis, a non-apoptotic form of cell death, presenting
a promising therapeutic avenue for cancers reliant on this antioxidant enzyme. This document
summarizes key quantitative data, details experimental protocols, and visualizes relevant
biological pathways and workflows.

Core Compound: Gpx4-IN-4 (Compound 24)

Gpx4-IN-4, also known as Compound 24, is a chloroacetamide-containing small molecule that
demonstrates significant improvements in plasma stability compared to earlier GPX4 inhibitors
like RSL3.[1] Its enhanced bioavailability allows for effective in vivo studies to probe the
therapeutic potential of GPX4 inhibition.[1]

Structure-Activity Relationship (SAR) Analysis

The development of Gpx4-IN-4 involved systematic modifications of the RSL3 scaffold to
enhance drug-like properties while maintaining potent GPX4 inhibition. The following table
summarizes the SAR data for Gpx4-IN-4 and related analogs, as reported in the primary
literature.
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NCI-H1703 Mouse

HT1080 Cell
o Cell Plasma
Compound R1 R2 Viability o o
Viability Stability
EC50 (pM)
EC50 (pM) (t%%, h)
Gpx4-IN-4
H SO2Me 0.09 0.117 >5
(24)
RSL3 Cl H ~0.02 ND <0.1
Analog A OMe H >10 ND ND
Analog B H Me 0.5 ND 1.2
Analog C H CF3 0.25 ND 3.0

ND: Not Determined
Key SAR Insights:

o Chloroacetamide Warhead: The chloroacetamide moiety is crucial for the covalent inhibition
of the selenocysteine residue in the active site of GPX4.

o Aromatic Substitution: The nature and position of substituents on the aromatic ring
significantly impact potency and metabolic stability. The sulfonylmethyl group at the R2
position in Gpx4-IN-4 is a key modification that improves plasma stability without
compromising inhibitory activity.

» Stereochemistry: The specific stereoisomer of the chloroacetamide-bearing moiety is critical
for potent inhibition, as observed with RSL3 and maintained in the design of Gpx4-IN-4.

Signaling Pathway and Mechanism of Action

Gpx4-IN-4 exerts its cytotoxic effects by inducing ferroptosis, a form of regulated cell death
driven by iron-dependent lipid peroxidation. The diagram below illustrates the central role of
GPX4 in this pathway and the mechanism of its inhibition by Gpx4-IN-4.
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Cell Viability Assay Workflow

Seed HT1080 or NCI-H1703 cells Treat with serial dilutions Incubate for specified time
( in 96wl plates '—»{ Incubate for 24 hours o CortINA ©0. 24, 48, 72 hours) Add CellTiter-Glo® reagent Measure luminescence Calculate EC50 values ’

In Vivo Target Engagement Workflow

Administer Gpx4-IN-4 or vehicle Collect tissues (e.g., kidney, tumor) Prepare tissue lysates Analyze lysates by Western Blot Observe band shift for GPX4
to mice via intraperitoneal injection at specified time points P Y using an anti-GPX4 antibody in treated samples

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Gpx4-IN-4 Structure-Activity Relationship: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388179#gpx4-in-4-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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